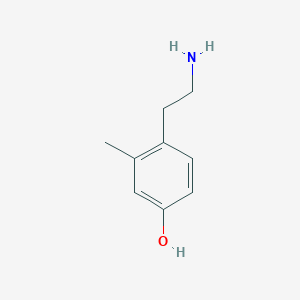

4-(2-Aminoethyl)-3-methylphenol

Description

Properties

CAS No. |

88332-15-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |

InChI Key |

OHXMNNQSBTXLGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CCN |

Origin of Product |

United States |

Preparation Methods

Nitrosation Reaction

The nitrosation step uses m-cresol as the starting raw material. The process involves the reaction of m-cresol with sodium nitrite and hydrochloric acid in an aqueous alkaline medium (sodium hydroxide solution). The reaction conditions are carefully controlled to optimize yield and purity.

| Parameter | Conditions |

|---|---|

| Raw material | m-cresol |

| Solvent | Aqueous sodium hydroxide solution |

| Nitrosating agents | Sodium nitrite and hydrochloric acid |

| Temperature | 3 to 10 °C |

| Molar ratio (m-cresol : NaOH : NaNO2) | Approximately 1 : 0.39 : 0.68 |

| Hydrochloric acid concentration | 15-36%, typically 36% |

| Hydrochloric acid to m-cresol weight ratio | ~1.03 : 1 |

The reaction proceeds with the dropwise addition of the sodium nitrite-containing alkaline m-cresol solution into the cooled hydrochloric acid solution under stirring. After completion, the reaction mixture is filtered to isolate 4-nitroso-3-methylphenol as a sorrel solid, which is then washed to remove residual salts. This intermediate is typically used directly in the next step without drying to avoid decomposition or loss.

Reduction Reaction (Hydrogenation)

The 4-nitroso-3-methylphenol intermediate undergoes catalytic hydrogenation in an alcoholic solvent to produce 4-amino-3-methylphenol. This step is critical for achieving high purity and yield.

| Parameter | Conditions |

|---|---|

| Solvent | Methanol, ethanol, or Virahol (a solvent blend) |

| Solvent to substrate weight ratio | 2 to 10 : 1, commonly 7.5 : 1 |

| Catalyst | Palladium on carbon, palladium aluminium, or Raney nickel |

| Catalyst to substrate weight ratio | 0.005 to 0.05 : 1, typically 0.03 : 1 |

| Promoter | Ammonia or organic amines |

| Promoter to substrate weight ratio | 0.01 to 0.1 : 1, typically 0.1 : 1 |

| Temperature | 20 to 40 °C, preferably 20 to 25 °C |

| Hydrogen pressure | 0.1 to 0.2 MPa |

| Reaction time | 2 to 8 hours, commonly 8 hours |

The process is conducted in an autoclave where 4-nitroso-3-methylphenol and the alcoholic solvent are combined with the catalyst and promoter. The reactor is purged with nitrogen and hydrogen several times to remove oxygen and establish a hydrogen atmosphere. The mixture is then stirred under controlled temperature and pressure conditions until the reaction is complete, as confirmed by sampling and high-performance liquid chromatography (HPLC) analysis.

Purification

After hydrogenation, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude 4-amino-3-methylphenol is then recrystallized from methanol or ethanol by heating and subsequent cooling to obtain a highly purified product.

| Parameter | Conditions |

|---|---|

| Solvent | Methanol or ethanol |

| Solvent to crude product weight ratio | Approximately 2 : 1 |

| Recrystallization temperature | Heat to reflux, then cool to 5-10 °C |

| Drying temperature | Approximately 40 to 60 °C |

| Product purity (HPLC) | ≥ 99.3% to 99.7% |

| Yield | 80 to 88% |

The purified product exhibits good stability and is suitable for industrial-scale applications, including the synthesis of high-end resins.

Summary of Representative Experimental Data

| Step | Conditions/Parameters | Results |

|---|---|---|

| Nitrosation | m-cresol 1 part, NaOH 0.39 parts, NaNO2 0.68 parts, 36% HCl, 3-10 °C | 4-nitroso-3-methylphenol yield: 91-96% |

| Reduction | Methanol solvent (7.5:1), Pd/C catalyst (0.03:1), ammonia (0.1:1), 20-25 °C, 0.1-0.2 MPa H2, 8 hours | Complete conversion confirmed by HPLC |

| Purification | Recrystallization from methanol (2:1), cooling to 5-10 °C, drying at 40-60 °C | Product purity ≥ 99.3%, yield 80-88% |

Advantages and Environmental Considerations

The described preparation method is noted for:

- High product purity and yield

- Mild reaction conditions (moderate temperature and pressure)

- Use of environmentally friendly solvents (alcohols)

- Low environmental pollution due to efficient catalyst use and minimal waste

- Scalability for industrial production

The method avoids harsh reagents and conditions, making it suitable for large-scale synthesis with good process safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid, halogens, and sulfuric acid are employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Corresponding amines.

Substitution: Nitro, halo, and sulfonated derivatives of this compound.

Scientific Research Applications

4-(2-Aminoethyl)-3-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-(2-Aminoethyl)-2-methoxyphenol (Compound 90)

- Structure : Differs by a methoxy group at position 2 instead of a methyl group at position 3.

- Source : Isolated from the soft coral Sinularia flexibilis .

- Bioactivity : Exhibits potent anti-inflammatory effects by inhibiting superoxide generation and elastase release in human neutrophils .

- Safety : Classified under GHS for skin/eye irritation (Category 2/2A) and organ toxicity (Category 3) .

Aminocarb (4-(Dimethylamino)-3-methylphenol methylcarbamate)

- Structure: Contains a dimethylamino group at position 4 and a carbamate ester at the hydroxyl group.

- Application : Used as an insecticide (CAS 2032-59-9) with acute oral toxicity (LD₅₀ = 50–500 mg/kg in birds) .

- Key Difference: The carbamate group enhances lipophilicity and pesticidal activity compared to the aminoethyl substituent in the target compound .

4-(2-Aminoethyl)-3-methylbenzonitrile

- Structure: Replaces the phenolic hydroxyl group with a benzonitrile moiety.

Phenol, 4-(2-aminoethyl) (Tyramine derivative)

- Structure: Lacks the 3-methyl group but shares the 4-(2-aminoethyl) substituent.

- Physicochemical Data : Molecular weight = 137.18 g/mol, melting point = 162°C. Used in neurotransmitter studies .

Physicochemical Properties and Molecular Data

Biological Activity

4-(2-Aminoethyl)-3-methylphenol, also known as 4-amino-3-methylphenol or phenol, 4-(2-aminoethyl)-, is an organic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.179 g/mol. It features a phenolic structure with an aminoethyl side chain and a methyl group at the meta position relative to the hydroxyl group. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory actions, possibly through modulation of inflammatory pathways.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes, which could have therapeutic implications.

The biological activity of this compound is linked to its ability to interact with various biological targets. Key findings include:

- Aromatase Inhibition : Similar compounds have demonstrated inhibitory effects on aromatase, an enzyme involved in estrogen biosynthesis. This suggests potential applications in hormone-related therapies .

- Interaction with Serum Proteins : The compound's interactions with proteins such as human serum albumin (HSA) have been studied, indicating its potential role in drug delivery systems .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Amino-4-methylphenol | 7264-00-0 | 0.90 | Used as an intermediate in dye synthesis. |

| 3-Amino-4-methylphenol | 17820-00-0 | 0.85 | Exhibits strong antimicrobial properties. |

| 2-Amino-6-methylphenol | 17672-22-9 | 0.88 | Known for its application in pharmaceuticals. |

| 2-Amino-5-ethylphenol | 149861-22-3 | 0.88 | Explored for use in agricultural chemicals. |

| 4-Amino-3-methylphenol | 2835-99-6 | 0.85 | Used in hair dye formulations due to stability. |

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH radical scavenging assays. The results indicated significant antioxidant activity comparable to established antioxidants.

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus, demonstrating effective inhibition at varying concentrations.

- Inflammation Model : Animal studies exploring the anti-inflammatory effects showed reduced levels of pro-inflammatory cytokines when treated with the compound under induced inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.